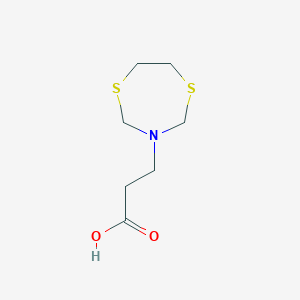
2-(Dimethylamino)-N-hydroxyisonicotinimidamide
Overview
Description
2-(Dimethylamino)-N-hydroxyisonicotinimidamide is a chemical compound with a unique structure that includes both dimethylamino and hydroxyisonicotinimidamide groups
Mechanism of Action
Target of Action
It’s structurally similar to deanol , which has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . The exact targets and their roles need further investigation.
Mode of Action
It’s structurally similar to Deanol
Biochemical Pathways
A study on the hydrogen isotope ratios of amino acids in organisms suggests that the compound might have an impact on the biosynthetic and catabolic pathways .
Pharmacokinetics
A study on a structurally similar compound, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag), showed that it had a total body clearance of 70 ml/kg/min
Result of Action
Deanol, a structurally similar compound, has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting potential neurological effects.
Action Environment
A study on a ph and temperature-responsive polymer based on 2-(dimethylamino)ethyl methacrylate (dmaema) showed that the polymer could adsorb cr (vi) due to strong electrostatic interactions between its tertiary amines and cr (vi) . This suggests that the compound’s action might be influenced by environmental factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide typically involves the reaction of isonicotinic acid with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under pressure. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-hydroxyisonicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Dimethylamino)-N-hydroxyisonicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the hydroxyisonicotinimidamide group.
N,N-Dimethylglycine: Contains a dimethylamino group but differs in the rest of the structure.
4-Dimethylaminopyridine: Shares the dimethylamino group but has a different core structure.
Uniqueness
2-(Dimethylamino)-N-hydroxyisonicotinimidamide is unique due to the presence of both dimethylamino and hydroxyisonicotinimidamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
468068-31-7 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11) |
InChI Key |
LJMUGRFUJLXJQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=C1)C(=NO)N |
Isomeric SMILES |
CN(C)C1=NC=CC(=C1)/C(=N/O)/N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)


![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)



![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

